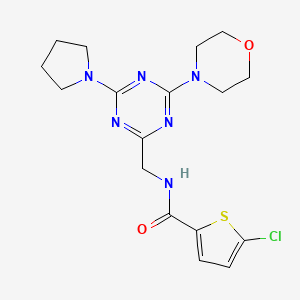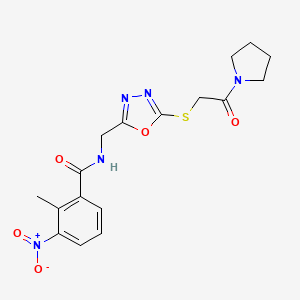
N-(2-(1H-pyrrol-1-yl)ethyl)-2-(cyclopentyloxy)isonicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(1H-pyrrol-1-yl)ethyl)-2-(cyclopentyloxy)isonicotinamide is a synthetic organic compound that belongs to the class of isonicotinamides. Compounds in this class are often studied for their potential biological activities and applications in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(1H-pyrrol-1-yl)ethyl)-2-(cyclopentyloxy)isonicotinamide typically involves the following steps:
Formation of the pyrrole derivative: This can be achieved by reacting a suitable precursor with pyrrole under specific conditions.
Attachment of the ethyl linker: The pyrrole derivative is then reacted with an ethylating agent to introduce the ethyl group.
Cyclopentyloxy group introduction: The ethylated pyrrole derivative is reacted with a cyclopentanol derivative to introduce the cyclopentyloxy group.
Formation of the isonicotinamide: Finally, the compound is reacted with isonicotinic acid or its derivatives to form the desired isonicotinamide.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This may include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-(1H-pyrrol-1-yl)ethyl)-2-(cyclopentyloxy)isonicotinamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while reduction might yield an alcohol or alkane.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes.
Medicine: As a potential therapeutic agent for various diseases.
Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.
Mécanisme D'action
The mechanism of action of N-(2-(1H-pyrrol-1-yl)ethyl)-2-(cyclopentyloxy)isonicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(2-(1H-pyrrol-1-yl)ethyl)-2-(cyclopentyloxy)benzamide: Similar structure but with a benzamide group instead of isonicotinamide.
N-(2-(1H-pyrrol-1-yl)ethyl)-2-(cyclopentyloxy)pyridine: Similar structure but with a pyridine group instead of isonicotinamide.
Uniqueness
N-(2-(1H-pyrrol-1-yl)ethyl)-2-(cyclopentyloxy)isonicotinamide is unique due to its specific combination of functional groups, which can confer distinct biological activities and chemical properties compared to similar compounds.
Propriétés
IUPAC Name |
2-cyclopentyloxy-N-(2-pyrrol-1-ylethyl)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c21-17(19-9-12-20-10-3-4-11-20)14-7-8-18-16(13-14)22-15-5-1-2-6-15/h3-4,7-8,10-11,13,15H,1-2,5-6,9,12H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDHAAIFSUOVLLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC2=NC=CC(=C2)C(=O)NCCN3C=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![8-(4-isopropoxyphenyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2455581.png)


![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[3-(3,4-dimethylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide](/img/structure/B2455585.png)



![2-Chloro-N-methyl-N-[(2-pyrazol-1-yl-1,3-thiazol-5-yl)methyl]acetamide](/img/structure/B2455593.png)
![5-fluoro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole](/img/structure/B2455595.png)


![N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)propyl]-2-(thiolan-3-yloxy)pyridine-3-carboxamide](/img/structure/B2455598.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((5-(1-ethyl-2-oxo-1,2-dihydropyridin-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2455602.png)
